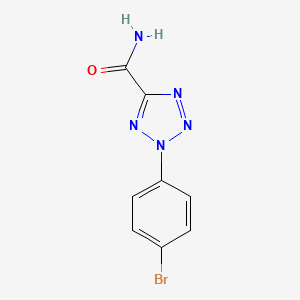

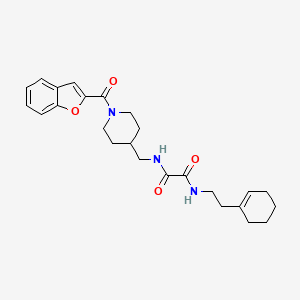

![molecular formula C7H8BrClF3N3 B2459491 1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride CAS No. 2138351-97-8](/img/structure/B2459491.png)

1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

説明

“1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” is a chemical compound . It is a sitagliptin pharmaceutical intermediate used to prepare novel antidiabetic drugs .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine. The pH value is regulated to 6, and impurities are removed . The next steps involve adding chlorobenzene and trifluoroacetic anhydride, heating, adding methanesulfonic acid into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed . The final step involves adding palladium/carbon and an ethanol solution of the compound under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . The residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a pyrazine ring, which is a six-membered nitrogen-based heterocycle .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . These include the addition of various reagents, changes in pH, and the use of heat and pressure .科学的研究の応用

Anti-Cancer Studies

This compound has been used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These derivatives have been effectively screened for their anti-cancer properties, showing promising results . For instance, one of the compounds (RB7) showed remarkable anti-cancer activity on HT-29 colon cancer cell lines .

Drug Synthesis

The compound is used as an intermediate in the synthesis of sitagliptin, a novel antidiabetic drug . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that can improve the body’s ability to lower high blood glucose levels .

Industrial Production

The synthesis method of this compound is simple, does not produce a large quantity of byproducts, and is favorable for industrial production . The starting raw materials are readily available, making it a good choice for large-scale synthesis .

Safety and Handling

While the toxicity and hazard of this compound are relatively low, safety precautions should still be taken when handling it in a laboratory setting . It is recommended to avoid contact with skin and eyes, ensure good ventilation conditions, and follow correct experimental operating procedures and personal protective measures .

作用機序

Target of Action

Similar compounds have shown promising results in anti-cancer studies .

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been found to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 .

Result of Action

The resultant compounds of similar structure were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .

特性

IUPAC Name |

1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF3N3.ClH/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11;/h12H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIBCSJOXCXCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(N=C2C(F)(F)F)Br)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

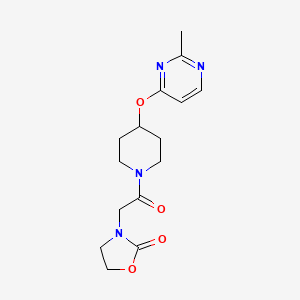

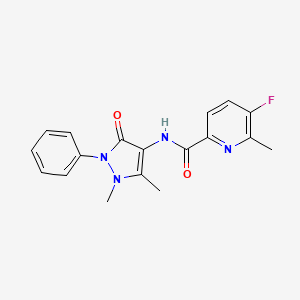

![4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2459410.png)

![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B2459418.png)